molecular formula C14H19NO2 B13894461 2-(3-Methyl-4-piperidin-1-ylphenyl)acetic acid

2-(3-Methyl-4-piperidin-1-ylphenyl)acetic acid

Cat. No.: B13894461
M. Wt: 233.31 g/mol
InChI Key: MNFRWZKZZWTJMO-UHFFFAOYSA-N
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Description

2-(3-Methyl-4-piperidin-1-ylphenyl)acetic acid is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the hydrogenation of pyridine derivatives to form piperidine derivatives . The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Industrial Production Methods

Industrial production methods for piperidine derivatives, including 2-(3-Methyl-4-piperidin-1-ylphenyl)acetic acid, often involve multicomponent reactions and cyclization processes. These methods are designed to be cost-effective and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-4-piperidin-1-ylphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(3-Methyl-4-piperidin-1-ylphenyl)acetic acid has various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-4-piperidin-1-ylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-Methyl-4-piperidin-1-ylphenyl)acetic acid include other piperidine derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its specific structure, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

2-(3-methyl-4-piperidin-1-ylphenyl)acetic acid

InChI

InChI=1S/C14H19NO2/c1-11-9-12(10-14(16)17)5-6-13(11)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,17)

InChI Key

MNFRWZKZZWTJMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)O)N2CCCCC2

Origin of Product

United States

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